molecular formula C7H10O6 B076316 3-Dehydroquinic acid CAS No. 10534-44-8

3-Dehydroquinic acid

Cat. No.: B076316
CAS No.: 10534-44-8
M. Wt: 190.15 g/mol
InChI Key: WVMWZWGZRAXUBK-SYTVJDICSA-N
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Safety and Hazards

According to the safety data sheet, 3-Dehydroquinic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON center or doctor immediately if swallowed .

Future Directions

3-Dehydroquinic acid is a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and folates . Understanding its synthesis and function could lead to advancements in metabolic engineering and synthetic biology .

Biochemical Analysis

Biochemical Properties

3-Dehydroquinic acid plays a crucial role in the shikimate pathway, interacting with various enzymes and proteins. The mechanism of ring closure is complex, involving an aldol condensation at C-2 and C-7 .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various enzymes in the shikimate pathway. It undergoes a series of enzymatic reactions, leading to the production of chorismic acid, a precursor to tyrosine, phenylalanine, tryptophan, and some vitamins .

Metabolic Pathways

This compound is involved in the shikimate pathway, interacting with various enzymes and cofactors. This pathway plays a crucial role in the biosynthesis of aromatic amino acids and certain vitamins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dehydroquinic acid is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate through an enzymatic reaction catalyzed by 3-dehydroquinate synthase . The reaction involves an aldol condensation at carbon atoms 2 and 7, leading to the formation of the carbocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that possess the shikimate pathway. The enzyme 3-dehydroquinate dehydratase is controlled to ensure the production of this compound . This method is efficient and allows for the large-scale production of the compound.

Properties

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909453
Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydroquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10534-44-8
Record name 3-Dehydroquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10534-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dehydroquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEHYDROQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dehydroquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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